molecular formula C11H17ClN4O B1500675 N-(Piperidin-3-ylmethyl)pyrazine-2-carboxamide hydrochloride CAS No. 1185311-94-7

N-(Piperidin-3-ylmethyl)pyrazine-2-carboxamide hydrochloride

Cat. No.: B1500675
CAS No.: 1185311-94-7
M. Wt: 256.73 g/mol
InChI Key: NAXFZLYABOUVED-UHFFFAOYSA-N
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Description

N-(Piperidin-3-ylmethyl)pyrazine-2-carboxamide hydrochloride is a pyrazinecarboxamide derivative characterized by a piperidin-3-ylmethyl group linked via an amide bond to the pyrazine-2-carboxylic acid backbone, with a hydrochloride counterion enhancing solubility. Its molecular formula is C₁₁H₁₆ClN₄O, and molar mass is 250.69 g/mol . This compound is structurally tailored to balance lipophilicity and aqueous solubility, making it a candidate for pharmacological studies.

Properties

IUPAC Name

N-(piperidin-3-ylmethyl)pyrazine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O.ClH/c16-11(10-8-13-4-5-14-10)15-7-9-2-1-3-12-6-9;/h4-5,8-9,12H,1-3,6-7H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXFZLYABOUVED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CNC(=O)C2=NC=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671563
Record name N-[(Piperidin-3-yl)methyl]pyrazine-2-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185311-94-7
Record name N-[(Piperidin-3-yl)methyl]pyrazine-2-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(Piperidin-3-ylmethyl)pyrazine-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H16ClN3OC_{11}H_{16}ClN_3O and a molecular weight of 255.72 g/mol. The compound features a pyrazine ring, which is known for its biological relevance, and a piperidine moiety that contributes to its pharmacological properties. The hydrochloride form enhances solubility, making it suitable for various biological assays.

Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes and receptors. Its structural components allow it to interact with various biological targets, potentially influencing pathways associated with inflammation and pain modulation.

Potential Biological Targets

  • Enzymes : Inhibition of enzymes involved in inflammatory processes.
  • Receptors : Interaction with neuropeptide S receptors, which are linked to anxiety and other central nervous system disorders .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anti-inflammatory Effects : Studies have shown that this compound can reduce inflammation markers in vitro.
  • Analgesic Properties : It has demonstrated potential in alleviating pain in animal models, suggesting its use in pain management therapies.
  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains, indicating possible applications in treating infections.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds, providing insights into the potential efficacy of this compound:

StudyFindings
Demonstrated anti-inflammatory effects in animal models.
Showed dual receptor activity, enhancing understanding of its mechanism related to pain modulation.
Evaluated for anti-tubercular activity, highlighting the structural versatility of pyrazine derivatives.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the piperidine and pyrazine moieties can significantly alter biological activity. For instance, changing the position of substituents on the piperidine ring can enhance receptor binding affinity or alter enzyme inhibition potency.

Scientific Research Applications

Pharmaceutical Development

N-(Piperidin-3-ylmethyl)pyrazine-2-carboxamide hydrochloride is being investigated as a lead compound for developing new drugs targeting various diseases. Its structural features suggest potential interactions with biological targets, particularly in antiviral and anticancer therapies.

Antiviral Activity

Research indicates that pyrazine derivatives can act as inhibitors of viral proteases. For instance, compounds structurally related to this compound have shown promising activity against Zika virus protease with low IC50 values (around 130 nM), indicating their potential as antiviral agents .

Antitumor Activity

Similar compounds have demonstrated significant cytotoxicity against cancer cell lines. For example, derivatives of piperidine have shown IC50 values as low as 0.25 μM against HepG2 cells, suggesting that modifications to the piperidine structure can enhance antitumor activity .

Enzyme Inhibition

The compound may also inhibit specific kinases involved in cancer progression. Studies have shown that related pyrazine derivatives can inhibit c-Met and VEGFR-2 kinases, which are critical in tumor growth and metastasis .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityIC50 Values
N-(Piperidin-1-yl)methyl-pyrazine-2-carboxamideSimilar piperidine substitutionAntitumor0.25 μM (HepG2)
4-(Piperidin-1-yl)methyl-pyrazineDifferent substituent on pyrazineKinase inhibition26.00 nM (c-Met)
N-(Morpholinomethyl)pyrazineMorpholine instead of piperidineVaries based on structureNot specified

Case Study 1: Antiviral Efficacy

A study on a series of pyrazine compounds demonstrated their effectiveness as allosteric inhibitors of Zika virus protease. The most potent compounds showed significant inhibition of viral replication in cellular models, highlighting the therapeutic potential of this class of compounds .

Case Study 2: Cancer Treatment Potential

Research evaluating the antitumor properties of piperidine derivatives revealed that modifications to the chemical structure could significantly enhance cytotoxic effects against various cancer cell lines, suggesting pathways for drug development targeting specific cancers .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazinecarboxamide derivatives exhibit diverse biological activities influenced by substituent groups. Below is a detailed comparison of N-(Piperidin-3-ylmethyl)pyrazine-2-carboxamide hydrochloride with structurally related compounds:

Key Findings

Substituent Effects on Bioactivity: Lipophilic groups (e.g., tert-butyl, iodo) enhance membrane permeability but may reduce aqueous solubility. For example, compound 2 (tert-butyl) showed higher elicitor activity than 1, but its solubility is likely lower . Electron-withdrawing groups (e.g., nitro in ) increase reactivity and binding affinity to targets like enzymes . Polar groups (e.g., piperidinylmethyl, dimethylaminoethyl) improve solubility, as seen in the target compound and 20 .

Role of Salt Forms: Hydrochloride salts (e.g., target compound, 20) significantly enhance solubility compared to neutral analogs.

Biological Activity Trends :

  • Antimycobacterial and elicitor activities are linked to aryl substituents (e.g., 3-iodo-4-methylphenyl in 1 and 2 ) .
  • Antimalarial activity in 20 is attributed to the benzoxaborole moiety, which is absent in the target compound .
  • PET inhibition (e.g., compound 54 , IC₅₀ = 47 µmol/dm³) correlates with moderate lipophilicity (logP 3.28–4.18) .

Synthetic Feasibility: Yields for pyrazinecarboxamides vary widely. For example, compound 2 in was synthesized in 22–27% yield, while 20 required multi-step purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(Piperidin-3-ylmethyl)pyrazine-2-carboxamide hydrochloride
Reactant of Route 2
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N-(Piperidin-3-ylmethyl)pyrazine-2-carboxamide hydrochloride

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